Amino-PEG12-alcohol

Catalog No.
S518557
CAS No.
M.F
C24H51NO12
M. Wt
545.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG12-alcohol

Product Name

Amino-PEG12-alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H51NO12

Molecular Weight

545.7 g/mol

InChI

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2

InChI Key

JPIQEMLLJLGGFV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG12-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N

The exact mass of the compound Amino-PEG12-alcohol is 545.3411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG12-alcohol (CAS: 933789-97-0), frequently designated as NH2-PEG12-OH, is a discrete, heterobifunctional polyethylene glycol linker characterized by an exact molecular weight of 545.67 g/mol . Unlike traditional polymeric PEGs, this monodisperse compound contains exactly 12 ethylene glycol units, terminating in a highly reactive primary amine and a stable, orthogonally modifiable hydroxyl group [1]. In procurement and process chemistry, it is primarily sourced to provide precise spatial separation (approximately 4.3 to 4.8 nm extended length) and massive hydration potential to hydrophobic payloads without introducing the analytical complexity of polymer chain-length distributions [2]. Its primary industrial applications lie in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-functionalized nanoparticles where strict Chemistry, Manufacturing, and Controls (CMC) compliance is mandatory.

Substituting Amino-PEG12-alcohol with lower-cost polydisperse alternatives (such as PEG 600 amino alcohol) introduces a Poisson distribution of chain lengths, which severely complicates LC-MS characterization and routinely fails strict regulatory CMC requirements for single-entity therapeutics [1]. Furthermore, substituting with homobifunctional analogs like PEG12-diamine results in uncontrolled cross-linking and dimerization during carboxyl-activation steps, drastically reducing the yield of the desired monoconjugate and necessitating complex purification [2]. Finally, utilizing shorter discrete PEGs (such as Amino-PEG4-alcohol) often fails to provide sufficient hydrodynamic volume to solubilize highly hydrophobic payloads like MMAE or PROTAC degraders, leading to irreversible precipitation during aqueous formulation [3].

Analytical Reproducibility: Discrete PEG12 vs. Polydisperse PEG 600

In therapeutic manufacturing, the transition from polydisperse to discrete PEGs is driven by analytical clarity. Amino-PEG12-alcohol provides a single molecular entity (100% exact mass of 545.34 Da), whereas polydisperse PEG 600 contains 5 to 8 distinct chain lengths varying by ±44 Da units [1]. This monodispersity eliminates polymeric heterogeneity, yielding a single conjugate peak rather than a broad distribution smear during LC-MS analysis.

Evidence DimensionMolecular Weight Distribution and LC-MS Peak Purity
Target Compound Data100% single molecular entity (Exact Mass: 545.34 Da)
Comparator Or BaselinePolydisperse PEG 600 (Broad distribution of n=10 to n=15 units)
Quantified DifferenceElimination of ±44 Da mass variants, yielding a single analytical peak
ConditionsHigh-Resolution LC-MS characterization of bioconjugates

Crucial for passing strict CMC regulatory requirements and ensuring reproducible batch-to-batch pharmacokinetics.

Synthesis Yield: Heterobifunctional vs. Homobifunctional Linkers

When coupling a linker to an NHS-activated payload, the choice of terminal groups dictates the process yield. Amino-PEG12-alcohol utilizes an unreactive terminal hydroxyl, allowing the primary amine to couple with >90% monoconjugate yield. In contrast, using the homobifunctional comparator PEG12-diamine results in competitive dimerization, dropping the target yield below 50% [1].

Evidence DimensionMonoconjugation Yield during NHS-Ester Coupling
Target Compound Data>90% monoconjugate yield
Comparator Or BaselinePEG12-diamine (<50% monoconjugate yield)
Quantified Difference>40% absolute increase in target yield with near-zero cross-linking
ConditionsStandard stoichiometric NHS-ester coupling in organic/aqueous mixtures

Prevents the costly loss of expensive payloads and eliminates the need for complex, low-recovery purification of cross-linked byproducts.

Payload Solubilization: PEG12 vs. Short-Chain PEG4

Hydrophobic payloads require sufficient steric shielding to remain soluble in aqueous buffers. Amino-PEG12-alcohol provides approximately 4.8 nm of highly hydrated spatial extension, whereas the shorter Amino-PEG4-alcohol provides only ~1.6 nm [1]. This 3-fold increase in the hydration sphere significantly reduces the aggregation propensity of highly lipophilic cytotoxins during downstream formulation.

Evidence DimensionAqueous Solubility Enhancement via Steric Shielding
Target Compound Data~4.8 nm extended hydration sphere
Comparator Or BaselineAmino-PEG4-alcohol (~1.6 nm extended hydration sphere)
Quantified Difference3x greater spatial extension and proportional increase in water-binding capacity
ConditionsAqueous formulation of lipophilic payloads (e.g., MMAE derivatives)

Ensures stable aqueous formulation of highly lipophilic payloads without requiring excessive, biologically incompatible organic co-solvents.

Intracellular Permeability: PEG12 vs. Ultra-Long PEG24

In the design of bifunctional degraders (PROTACs), linker length must balance target bridging with cellular entry. Amino-PEG12-alcohol maintains viable cell permeability while effectively bridging the E3 ligase and target protein. Conversely, extending the linker to Amino-PEG24-alcohol pushes the molecular weight well beyond Lipinski limits, causing permeability to drop exponentially [1].

Evidence DimensionCellular Permeability in Bifunctional Degrader Design
Target Compound DataMaintains viable intracellular accumulation (MW contribution: 545 Da)
Comparator Or BaselineAmino-PEG24-alcohol (Severe permeability reduction, MW contribution: >1000 Da)
Quantified DifferencePrevents the exponential drop in passive diffusion associated with ultra-long PEGs
ConditionsIn vitro cell permeability assays for PROTAC ternary complex formation

Prevents the catastrophic loss of in vivo efficacy caused by overly long, impermeable linker chains in intracellular drug targets.

Antibody-Drug Conjugate (ADC) Linker Synthesis

Amino-PEG12-alcohol is the optimal precursor for constructing ADC linkers where the payload is highly hydrophobic (e.g., MMAE or exatecan). The primary amine readily couples to cleavable peptide sequences (like Val-Cit), while the discrete 12-unit PEG chain provides the exact hydration sphere needed to prevent antibody aggregation without complicating the drug-to-antibody ratio (DAR) mass spectrometry profile [1].

PROTAC and Bifunctional Degrader Assembly

In targeted protein degradation, the ~4.8 nm spacer provided by PEG12 is frequently the required length for bridging an E3 ligase ligand to a target protein ligand. The heterobifunctional nature allows sequential, controlled attachment of the two distinct ligands, while the discrete length ensures reproducible ternary complex formation without the severe cell-permeability penalties associated with PEG24[2].

Orthogonal Surface Passivation of Nanoparticles

For diagnostic or drug-delivery nanoparticles, Amino-PEG12-alcohol is utilized to create a hydrophilic, non-fouling corona. The amine anchors the PEG to activated surface carboxyls, while the terminal hydroxyl remains available for subsequent mild activation (e.g., conversion to a leaving group) to attach targeting peptides, avoiding the cross-linking disasters common with homobifunctional diamines [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

545.34112606 Da

Monoisotopic Mass

545.34112606 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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